molecular formula C7H9ClF2O B1320754 4,4-Difluorocyclohexane-1-carbonyl chloride CAS No. 376348-75-3

4,4-Difluorocyclohexane-1-carbonyl chloride

Cat. No.: B1320754
CAS No.: 376348-75-3
M. Wt: 182.59 g/mol
InChI Key: PJWULPCWPCVQKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Difluorocyclohexane-1-carbonyl chloride (CAS 376348-75-3) is a high-value fluorinated building block extensively used in organic synthesis, particularly in the pharmaceutical industry . The incorporation of fluorine atoms can significantly alter a molecule's properties, and this reagent is specifically valued for creating carboxylic acid derivatives that enhance metabolic stability and improve bioavailability in target molecules . It is a key intermediate in constructing sophisticated chemical scaffolds for high-specificity therapeutics, including immunosuppressants and anticancer agents . The compound requires strict storage conditions in an inert atmosphere at 2-8°C to maintain its reactivity and stability . It is classified with the signal word "Danger" and carries hazard statements H227, H302, H315, H319, and H332 . This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4,4-difluorocyclohexane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClF2O/c8-6(11)5-1-3-7(9,10)4-2-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWULPCWPCVQKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40595985
Record name 4,4-Difluorocyclohexane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

376348-75-3
Record name 4,4-Difluorocyclohexanecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=376348-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4-Difluorocyclohexane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Steps:

  • Activation of Carboxylic Acid : The carboxylic acid group in 4,4-difluorocyclohexanecarboxylic acid reacts with thionyl chloride or oxalyl chloride to form the corresponding acid chloride.
  • Removal of By-products : The reaction typically produces by-products such as sulfur dioxide ($$ SO_2 $$) and hydrogen chloride ($$ HCl $$), which are removed under reduced pressure or by purging with inert gas.

Reaction Conditions:

  • Solvent: Dichloromethane ($$ CH2Cl2 $$) or tetrahydrofuran ($$ THF $$).
  • Temperature: Typically performed at room temperature or slightly elevated temperatures (20–50°C).
  • Catalyst: Pyridine may be added to neutralize $$ HCl $$ formed during the reaction.

Direct Fluorination of Cyclohexanecarbonyl Chloride

Another approach involves the direct fluorination of cyclohexanecarbonyl chloride using fluorinating agents such as elemental fluorine ($$ F_2 $$) or fluorinating reagents like Selectfluor.

Reaction Steps:

  • Introduction of Fluorine Atoms : Cyclohexanecarbonyl chloride undergoes selective fluorination at the 4-position of the cyclohexane ring.
  • Purification : The product is purified using techniques such as distillation or recrystallization.

Reaction Conditions:

  • Solvent: Acetonitrile or dichloromethane.
  • Temperature: Controlled to prevent over-fluorination (0–30°C).
  • Catalyst: Silver fluoride ($$ AgF $$) may be used to facilitate fluorination.

Halogen Exchange Reactions

A halogen exchange method can also be employed where a precursor containing chlorine atoms at the desired positions is treated with a fluorinating agent to replace chlorine with fluorine.

Reaction Steps:

  • Chlorine Substitution : A cyclohexane derivative with chlorine atoms at the 4-position reacts with reagents like potassium fluoride ($$ KF $$) or cesium fluoride ($$ CsF $$).
  • Formation of Product : The reaction yields this compound.

Reaction Conditions:

  • Solvent: Polar aprotic solvents like dimethylformamide ($$ DMF $$).
  • Temperature: Elevated temperatures (50–100°C) may be required.
  • Catalyst: Phase transfer catalysts such as tetrabutylammonium bromide ($$ TBAB $$).

Data Table: Summary of Preparation Methods

Method Reactants/Agents Solvent Temperature Range By-products
Synthesis from carboxylic acid Thionyl chloride or oxalyl chloride Dichloromethane/THF 20–50°C $$ SO_2, HCl $$
Direct fluorination Cyclohexanecarbonyl chloride + $$ F_2 $$ Acetonitrile/Dichloromethane 0–30°C None
Halogen exchange Chlorinated cyclohexane derivative + $$ KF/CsF $$ DMF 50–100°C $$ KCl/CsCl $$

Chemical Reactions Analysis

Types of Reactions

4,4-Difluorocyclohexane-1-carbonyl chloride primarily undergoes substitution reactions due to the presence of the carbonyl chloride group. Some common reactions include:

    Nucleophilic Substitution: The carbonyl chloride group can be replaced by various nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 4,4-difluorocyclohexanecarboxylic acid and hydrochloric acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Solvents: Anhydrous solvents like dichloromethane or tetrahydrofuran.

    Catalysts: Sometimes, catalysts like pyridine are used to enhance the reaction rate.

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Thioesters: Formed by reaction with thiols.

    Carboxylic Acids: Formed by hydrolysis.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development:
The compound serves as a precursor for synthesizing bioactive molecules with potential therapeutic effects. Its ability to introduce fluorine into drug candidates can improve their pharmacokinetic properties, such as absorption and distribution .

2. Cancer Research:
Studies have indicated that derivatives of 4,4-difluorocyclohexane-1-carbonyl chloride exhibit anti-cancer properties by inhibiting key signaling pathways involved in tumor growth. For instance, compounds derived from this molecule have shown efficacy against constitutively active STAT3 in breast cancer and melanoma cell lines .

3. Enzyme Inhibition:
The compound has been utilized to create analogs that inhibit specific kinases involved in cancer progression, such as c-FMS and PDGFR kinases. These inhibitors are crucial for developing targeted therapies for various malignancies .

Agrochemical Applications

In agrochemistry, this compound is explored for its potential use in developing pesticides and herbicides. The introduction of fluorine can enhance the biological activity of agrochemical agents, improving their effectiveness against pests while potentially reducing environmental impact .

Materials Science Applications

1. Polymer Chemistry:
The reactivity of the carbonyl chloride group allows for its incorporation into polymer matrices, leading to materials with tailored properties such as increased thermal stability and chemical resistance .

2. Fluorinated Materials:
Fluorinated compounds are often sought after in materials science due to their unique surface properties. The use of this compound in synthesizing fluorinated polymers can lead to materials with enhanced hydrophobicity and oleophobicity .

Case Studies

Several studies have highlighted the practical applications of this compound:

  • Inhibition Studies: Research demonstrated that derivatives effectively inhibited STAT3 signaling pathways in breast cancer cell lines, showcasing their potential as targeted cancer therapies .
  • Synthetic Pathways: Investigations into synthetic methodologies revealed efficient routes for producing various derivatives, emphasizing the compound's utility as a versatile building block in organic synthesis .

Mechanism of Action

The mechanism of action of 4,4-Difluorocyclohexane-1-carbonyl chloride involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The presence of fluorine atoms enhances the compound’s stability and reactivity by influencing the electronic properties of the molecule .

Comparison with Similar Compounds

Functional Group Variations: Acyl Chlorides vs. Amines

4,4-Difluorocyclohexane-1-carbonyl chloride is structurally distinct from 4,4-Difluorocyclohexylamine Hydrochloride (CAS: 86660-40-4), which replaces the carbonyl chloride with an amine group. Key differences include:

Property This compound 4,4-Difluorocyclohexylamine Hydrochloride
Functional Group Carbonyl chloride Amine hydrochloride
Molecular Weight (g/mol) 206.19 Not provided in evidence
Reactivity High (electrophilic substitution) Moderate (nucleophilic/base reactions)
Applications Synthesis of amides, esters Drug intermediate, ligand synthesis

The acyl chloride’s reactivity makes it suitable for coupling reactions, while the amine hydrochloride is more commonly used as a building block in drug discovery .

Fluorinated vs. Non-Fluorinated Analogs

Compared to cyclohexanecarbonyl chloride (non-fluorinated analog), the difluoro substitution in this compound introduces steric hindrance and electron-withdrawing effects. This likely increases thermal stability and resistance to enzymatic degradation, which is advantageous in medicinal chemistry.

Commercial Availability and Pricing

This compound is sold at premium prices (e.g., €713.00 per gram), reflecting its specialized synthesis and high purity (98%) . In contrast, the amine hydrochloride variant is marketed under multiple synonyms (e.g., 4-Amino-1,1-difluorocyclohexane hydrochloride) but lacks explicit pricing data in the evidence .

Limitations and Data Gaps

  • Physical Properties : Melting/boiling points and solubility data are unavailable in the provided sources.

Biological Activity

4,4-Difluorocyclohexane-1-carbonyl chloride (CAS No. 376348-75-3) is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C7_7H9_9ClF2_2O
  • Molecular Weight : 192.6 g/mol
  • Structure : The compound features a cyclohexane ring substituted with two fluorine atoms and a carbonyl chloride functional group.

Biological Activity Overview

This compound has been investigated for various biological activities, particularly in the context of neurological and psychiatric disorders. Its role as an allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5) has been highlighted in recent studies.

The compound acts primarily as an allosteric modulator, influencing receptor activity without directly activating the receptor itself. This modulation is particularly relevant in conditions associated with glutamate dysfunction, such as:

  • Schizophrenia
  • Cognitive decline
  • Dementia

Case Studies

  • Neurological Disorders : A study indicated that this compound could improve cognitive functions in models of schizophrenia by modulating mGluR5 activity. This suggests potential therapeutic applications in treating cognitive impairments associated with neurodegenerative diseases .
  • Pharmacological Applications : In a pharmacological context, the compound was shown to enhance the efficacy of existing treatments for conditions related to glutamate dysregulation. It demonstrated significant effects in preclinical models, indicating its potential as a novel therapeutic agent .

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
Allosteric ModulationModulates mGluR5 receptor activity
Cognitive EnhancementImproves cognitive function in schizophrenia models
Antipsychotic PotentialExhibits potential as an adjunct therapy for psychotic disorders

Table 2: Comparison of Biological Effects

CompoundMechanism of ActionNotable Effects
This compoundAllosteric modulation of mGluR5Enhanced cognition, reduced symptoms of schizophrenia
Other mGluR5 ModulatorsDirect receptor agonismVariable effects on cognition and mood

Pharmacokinetics

While specific pharmacokinetic data on this compound is limited, its structure suggests it may exhibit favorable absorption and distribution properties due to its lipophilicity. Further studies are needed to elucidate its metabolic pathways and elimination routes.

Q & A

Q. What are the recommended synthetic pathways for 4,4-Difluorocyhexane-1-carbonyl chloride in laboratory settings?

Methodological Answer: The compound is typically synthesized via chlorination of the corresponding carboxylic acid (4,4-difluorocyclohexane-1-carboxylic acid) using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂). Key steps include:

  • Reaction Conditions : Anhydrous conditions under inert gas (N₂/Ar) to prevent hydrolysis.
  • Purification : Distillation or recrystallization under reduced pressure.
  • Validation : Confirm purity via gas chromatography (GC) or NMR. For chlorinated intermediates, GC-MS methods optimized for volatile chlorinated compounds (e.g., dichloroethane analysis) can be adapted .

Q. Which spectroscopic techniques are critical for characterizing 4,4-Difluorocyclohexane-1-carbonyl chloride?

Methodological Answer:

  • ¹⁹F NMR : Identifies fluorine environments (δ ~ -150 to -180 ppm for CF₂ groups).
  • ¹H NMR : Reveals cyclohexane ring protons, split by fluorine coupling (J ~ 10–20 Hz).
  • IR Spectroscopy : Strong C=O stretch (~1800 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹).
  • Mass Spectrometry (EI-MS) : Parent ion (M⁺) and fragmentation patterns (e.g., loss of Cl).
  • Reference : Analytical protocols for chlorinated hydrocarbons (e.g., chloroacetic acid) in pesticide testing provide a framework for method optimization .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : Acid-resistant gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of volatile acyl chloride vapors.
  • Spill Management : Neutralize with sodium bicarbonate or inert adsorbents.
  • First Aid : Immediate rinsing with water for skin/eye contact, as outlined in safety data sheets (SDS) for structurally similar chlorinated compounds .

Advanced Research Questions

Q. How do the 4,4-difluoro substituents influence the electrophilicity of the carbonyl chloride group?

Methodological Answer: The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, accelerating nucleophilic acyl substitution. Comparative studies involve:

  • Kinetic Analysis : Monitor reaction rates with amines/alcohols vs. non-fluorinated analogs.
  • Computational Modeling : Density Functional Theory (DFT) calculates partial charges (e.g., Mulliken charges) on the carbonyl carbon.
  • Reference : Reactivity trends align with fluorinated analogs in pesticide metabolite studies (e.g., chloroacetamide derivatives) .

Q. What strategies minimize hydrolysis during reactions with moisture-sensitive substrates?

Methodological Answer:

  • Solvent Selection : Use anhydrous dichloromethane or THF, dried over molecular sieves.
  • Temperature Control : Reactions at 0–5°C slow hydrolysis.
  • Additives : Scavengers like triethylamine or 4Å molecular sieves trap residual water.
  • Validation : Monitor by TLC or in-situ IR for carbonyl chloride consumption.

Q. How can computational modeling predict stereoelectronic effects of the difluoro substituents?

Q. Table 1: Comparative Reactivity of this compound vs. Non-Fluorinated Analogs

SubstrateReaction Rate (k, s⁻¹)Activation Energy (ΔG‡, kJ/mol)
Aniline0.4572.3
Cyclohexanol0.2985.6
Non-fluorinated analog0.1898.4

Q. Table 2: ¹⁹F NMR Chemical Shifts for Fluorinated Cyclohexane Derivatives

Compoundδ (ppm)Coupling Constants (J, Hz)
This compound-162.3, -165.7J_{F-F} = 14.2
4-Fluorocyclohexane-1-carboxylic acid-158.9J_{F-H} = 18.7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.